4-(2-methylphenyl)-3-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-(2-methylphenyl)-3-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-3-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and solvent conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylphenyl group.
Reduction: Reduction reactions can occur at the triazole ring or the benzoyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylphenyl)-1,2,4-triazole: Shares the triazole core but lacks the piperidine and benzoyl groups.
3-(trifluoromethyl)benzoyl piperidine: Contains the piperidine and benzoyl groups but lacks the triazole ring.
Uniqueness
4-(2-methylphenyl)-3-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-(2-methylphenyl)-3-[[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O2/c1-15-5-2-3-8-19(15)30-20(27-28-22(30)32)13-16-9-11-29(12-10-16)21(31)17-6-4-7-18(14-17)23(24,25)26/h2-8,14,16H,9-13H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUMYCDBFQORFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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